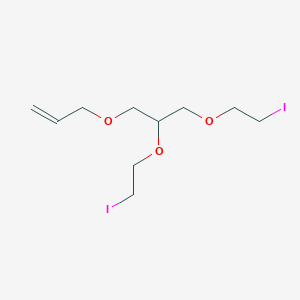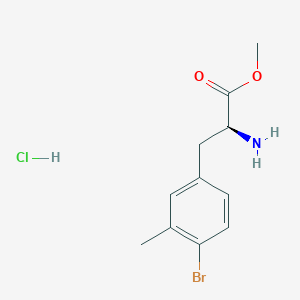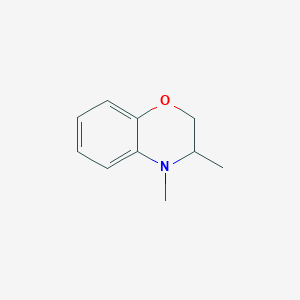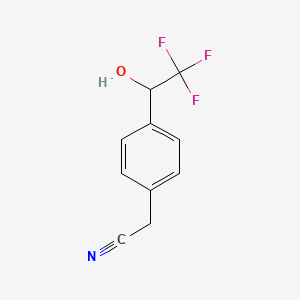
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a phenyl ring attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 2,2,2-trifluoroethanol.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting 4-bromoacetophenone with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2,2-trifluoroethanol to form the intermediate 4-(2,2,2-trifluoro-1-hydroxyethyl)phenylmethanol.
Oxidation: The intermediate is oxidized using an oxidizing agent such as PCC (Pyridinium chlorochromate) to yield 4-(2,2,2-trifluoro-1-hydroxyethyl)benzaldehyde.
Nitrile Formation: Finally, the benzaldehyde is converted to the acetonitrile derivative using a cyanide source such as sodium cyanide under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, H₂/Pd-C, or NaBH₄.
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents (SO₃/H₂SO₄).
Major Products
Oxidation: 2-(4-(2,2,2-Trifluoro-1-oxoethyl)phenyl)acetonitrile.
Reduction: 2-(4-(2,2,2-Trifluoro-1-aminoethyl)phenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity and molecular interactions.
Medicine
The compound’s derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile: Similar structure but with a benzonitrile group instead of acetonitrile.
Uniqueness
2-(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)acetonitrile is unique due to the presence of both a trifluoromethyl group and an acetonitrile group, which confer distinct chemical properties such as increased lipophilicity and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C10H8F3NO |
|---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
2-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)8-3-1-7(2-4-8)5-6-14/h1-4,9,15H,5H2 |
InChI Key |
IREOCCRYIXYBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


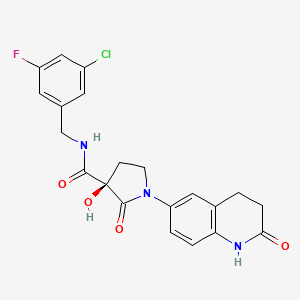
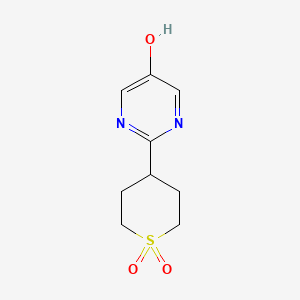
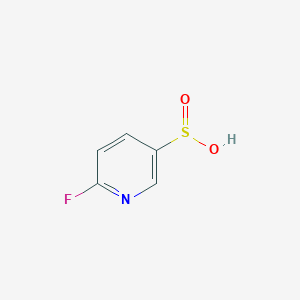
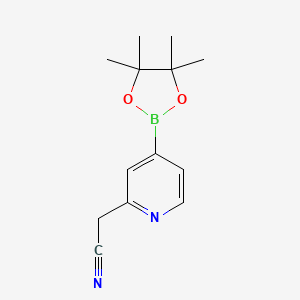
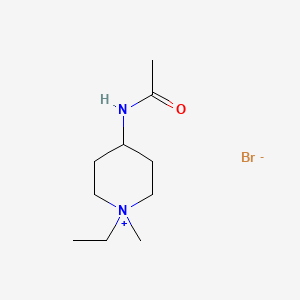
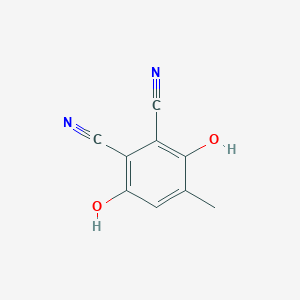
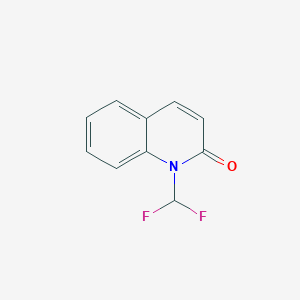
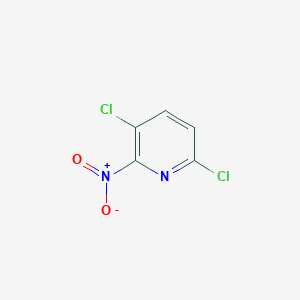
![1-(1,1-difluorospiro[2.3]hexan-5-yl)-N-methylmethanamine](/img/structure/B12956196.png)

